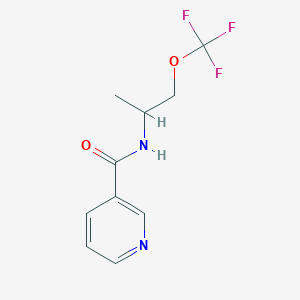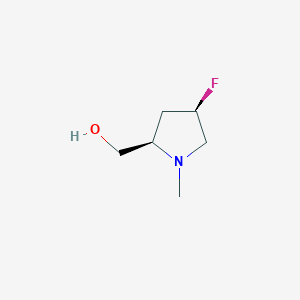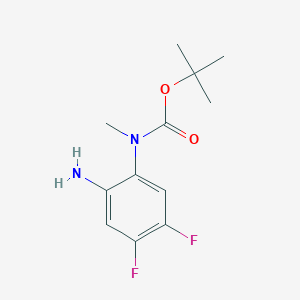
tert-Butyl (2-amino-4,5-difluorophenyl)(methyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl (2-amino-4,5-difluorophenyl)(methyl)carbamate: is a chemical compound with the molecular formula C12H16F2N2O2 It is a derivative of carbamate, featuring a tert-butyl group, two fluorine atoms, and an amino group attached to a phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (2-amino-4,5-difluorophenyl)(methyl)carbamate typically involves the reaction of 1,2-diamino-4,5-difluorobenzene with di-tert-butyl dicarbonate in the presence of iodine as a catalyst. The reaction is carried out in absolute ethanol at low temperatures (0°C) and allowed to proceed overnight. The resulting product is purified using column chromatography .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: tert-Butyl (2-amino-4,5-difluorophenyl)(methyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The amino and fluorine groups on the phenyl ring can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions.
Coupling Reactions: It can be involved in palladium-catalyzed cross-coupling reactions with aryl halides.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include halogenating agents and nucleophiles.
Oxidation and Reduction: Reagents such as hydrogen peroxide for oxidation and sodium borohydride for reduction.
Coupling Reactions: Palladium catalysts and bases like cesium carbonate in solvents such as 1,4-dioxane.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while coupling reactions can produce complex organic molecules with extended conjugation.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, tert-Butyl (2-amino-4,5-difluorophenyl)(methyl)carbamate is used as a building block for synthesizing more complex organic molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals .
Biology and Medicine: The compound’s unique structure makes it a valuable tool in medicinal chemistry for developing new drugs. It can be used to study the interactions of fluorinated compounds with biological targets and to design molecules with improved pharmacokinetic properties .
Industry: In the industrial sector, this compound is utilized in the synthesis of advanced materials and specialty chemicals. Its reactivity and stability make it suitable for various applications, including the production of polymers and coatings .
Wirkmechanismus
The mechanism of action of tert-Butyl (2-amino-4,5-difluorophenyl)(methyl)carbamate involves its interaction with specific molecular targets. The amino and fluorine groups on the phenyl ring can form hydrogen bonds and electrostatic interactions with biological macromolecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
tert-Butyl carbamate: A simpler carbamate derivative without the fluorine and amino groups.
tert-Butyl (2-amino-4,5-difluorophenyl)carbamate: Similar structure but lacks the methyl group.
tert-Butyl (2-amino-4,5-difluorophenyl)(ethyl)carbamate: Similar structure with an ethyl group instead of a methyl group.
Uniqueness: tert-Butyl (2-amino-4,5-difluorophenyl)(methyl)carbamate is unique due to the presence of both fluorine atoms and an amino group on the phenyl ring, which imparts distinct chemical and biological properties. The combination of these functional groups enhances its reactivity and potential for diverse applications in research and industry.
Eigenschaften
Molekularformel |
C12H16F2N2O2 |
|---|---|
Molekulargewicht |
258.26 g/mol |
IUPAC-Name |
tert-butyl N-(2-amino-4,5-difluorophenyl)-N-methylcarbamate |
InChI |
InChI=1S/C12H16F2N2O2/c1-12(2,3)18-11(17)16(4)10-6-8(14)7(13)5-9(10)15/h5-6H,15H2,1-4H3 |
InChI-Schlüssel |
FRJCUFABYCRTHC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N(C)C1=CC(=C(C=C1N)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


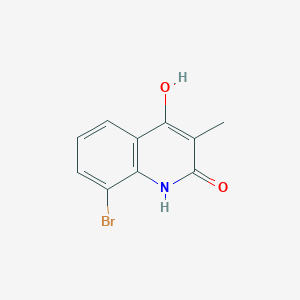
![4-Chloro-2-methyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one](/img/structure/B15051914.png)
![{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}(3-methoxypropyl)amine](/img/structure/B15051918.png)
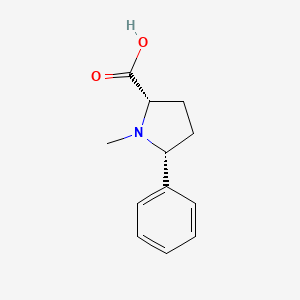
-1H-pyrazol-4-yl]methyl})amine](/img/structure/B15051940.png)
![3-Bromo-7-methoxy-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B15051946.png)
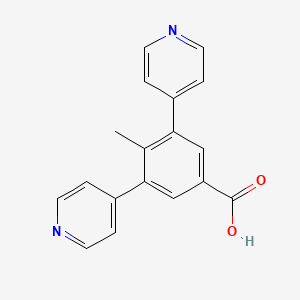
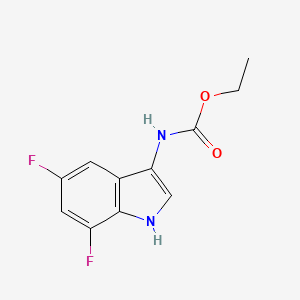

![((2,7-Bis(2-ethylhexyl)-1,3,6,8-tetraoxo-1,2,3,6,7,8-hexahydrobenzo[lmn][3,8]phenanthroline-4,9-diyl)bis(azanetriyl))tetrakis(ethane-2,1-diyl) tetrabenzoate](/img/structure/B15051970.png)
-1H-pyrazol-4-yl]methyl})amine](/img/structure/B15051974.png)
